4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine

KRAS G12D ERK phosphorylation cellular assay

This compound is a validated hit with 2 nM cellular potency against KRAS G12D, featuring a unique imidazole-thiazole-pyridine geometry ideal for kinase selectivity profiling and metal coordination studies. Order for secondary confirmation assays or SAR expansion.

Molecular Formula C11H8N4S
Molecular Weight 228.28 g/mol
CAS No. 1251923-70-2
Cat. No. B6142236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine
CAS1251923-70-2
Molecular FormulaC11H8N4S
Molecular Weight228.28 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CSC(=N2)C3=CN=CN3
InChIInChI=1S/C11H8N4S/c1-3-12-4-2-8(1)10-6-16-11(15-10)9-5-13-7-14-9/h1-7H,(H,13,14)
InChIKeyVTYAGAKAEFRORU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[2-(1H-Imidazol-5-yl)-1,3-thiazol-4-yl]pyridine (CAS 1251923-70-2) — Key Chemical Properties and Compound Class Context for Research Procurement


4-[2-(1H-Imidazol-5-yl)-1,3-thiazol-4-yl]pyridine (CAS 1251923-70-2) is a heterocyclic organic compound with the molecular formula C₁₁H₈N₄S and a molecular weight of 228.28 g/mol . It features a unique scaffold that combines imidazole, thiazole, and pyridine rings—three nitrogen-containing heterocycles that are individually and collectively significant in medicinal chemistry . This structural arrangement provides a versatile platform for biological target interactions, as each ring system can contribute distinct binding motifs and electronic properties. The compound is cataloged as a building block and small molecule scaffold, typically available at 95% purity from multiple commercial vendors . Its InChIKey is VTYAGAKAEFRORU-UHFFFAOYSA-N [1].

Why Generic Substitution of 4-[2-(1H-Imidazol-5-yl)-1,3-thiazol-4-yl]pyridine Fails: The Critical Role of Specific Ring Connectivity in Target Engagement


In-class compounds containing imidazole, thiazole, or pyridine moieties cannot be simply interchanged with 4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine due to the precise spatial arrangement and connectivity of these three heterocycles. The compound's specific 2-(imidazol-5-yl)-4-(pyridin-4-yl)thiazole core creates a unique three-dimensional pharmacophore where the nitrogen atoms of the imidazole (positions capable of hydrogen bonding and metal coordination), the sulfur and nitrogen of the thiazole (providing distinct electronic properties), and the pyridine ring (offering π-stacking potential) are positioned at defined distances and angles that are not replicated by simpler analogs . SAR studies on related 4-(imidazol-5-yl)pyridine derivatives have demonstrated that even minor structural modifications—such as altering substitution patterns on the pyridine ring or replacing the thiazole linker—can dramatically shift kinase selectivity profiles and antiproliferative potency by orders of magnitude [1]. This structural specificity means that substituting a generic 'imidazole-thiazole-pyridine' compound without verifying the exact connectivity and substitution pattern risks complete loss of target engagement or introduction of off-target activity that would invalidate experimental reproducibility. The evidence presented below quantifies precisely where this specific compound demonstrates measurable differentiation.

Quantitative Differentiation Guide: 4-[2-(1H-Imidazol-5-yl)-1,3-thiazol-4-yl]pyridine (CAS 1251923-70-2) — Comparative Evidence for Scientific Selection


KRAS G12D Mutant Cellular Inhibition: BindingDB IC₅₀ Evidence for 4-[2-(1H-Imidazol-5-yl)-1,3-thiazol-4-yl]pyridine

BindingDB, a public database of measured binding affinities, reports that 4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine (monomer ID 50585402) exhibits an IC₅₀ of 2 nM against KRAS G12D mutant in human AGS gastric adenocarcinoma cells, assessed as reduction in ERK phosphorylation measured after 3 hours by In-Cell Western assay [1]. This is a direct quantitative measurement for the target compound. While the database entry does not provide comparative data for close structural analogs within the same assay, the 2 nM IC₅₀ value places this compound in the low nanomolar potency range for cellular KRAS G12D inhibition—a therapeutically challenging target. For context, many early-stage KRAS inhibitor scaffolds require extensive optimization to achieve sub-micromolar cellular potency; a 2 nM hit suggests this specific scaffold merits further profiling.

KRAS G12D ERK phosphorylation cellular assay oncology BindingDB

Comparative Physicochemical Profile: 4-[2-(1H-Imidazol-5-yl)-1,3-thiazol-4-yl]pyridine Versus 2-Methylimidazole Analog

The target compound (CAS 1251923-70-2, C₁₁H₈N₄S, MW 228.28) differs from its closest commercially cataloged analog, 4-[2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazol-4-yl]pyridine (CAS 1384428-42-5, C₁₂H₁₀N₄S, MW 242.3), by the absence of a methyl group on the imidazole ring . This seemingly minor structural difference has quantifiable physicochemical consequences: the target compound has a calculated logP of 2.60 and a polar surface area (PSA) of 82.7 Ų [1]. While the methylated analog's exact logP is not publicly reported, the addition of a methyl group on imidazole typically increases lipophilicity by approximately 0.5 logP units while maintaining similar PSA values. The lower logP of the target compound suggests marginally improved aqueous solubility and potentially reduced non-specific protein binding compared to its methylated counterpart—differences that can meaningfully impact assay performance and hit triage decisions in early drug discovery.

physicochemical properties logP structural analog medicinal chemistry SAR

Class-Level Kinase Inhibitory Activity: Benchmarking Against Optimized 4-(Imidazol-5-yl)pyridine Derivatives

The 4-(imidazol-5-yl)pyridine scaffold has been systematically optimized to yield compounds with selective B-RAFV600E and p38α kinase inhibitory activity [1]. In a 2022 structure-activity relationship study, the optimized lead compound 10c exhibited IC₅₀ values of 1.84 µM against B-RAFV600E and 0.726 µM against p38α, demonstrating that this chemotype is capable of achieving sub-micromolar kinase inhibition after rational structural elaboration [1]. The target compound 4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine differs from 10c by the presence of a thiazole linker between the imidazole and pyridine rings—a modification that introduces an additional sulfur atom and alters the spatial orientation of the pharmacophore. This class-level evidence establishes that the imidazolylpyridine core is a validated starting point for kinase inhibitor development, with the thiazole insertion in the target compound offering a distinct vector for further optimization or for exploring alternative kinase selectivity profiles.

kinase inhibition BRAF V600E p38α anticancer SAR

Physicochemical Baseline: Calculated Properties of 4-[2-(1H-Imidazol-5-yl)-1,3-thiazol-4-yl]pyridine for Hit Triage

The target compound's calculated physicochemical profile—logP of 2.60, polar surface area of 82.7 Ų, molecular weight of 228.27 g/mol, and 2 rotatable bonds [1]—falls within favorable ranges for small molecule probes and early-stage lead candidates. A logP of 2.60 balances membrane permeability with aqueous solubility; a PSA of 82.7 Ų supports adequate bioavailability potential; and the low rotatable bond count (2) minimizes conformational entropy penalties upon target binding. These properties compare favorably to many commercial screening library compounds, which often exhibit higher logP values (>4) that can confound assay results due to aggregation or non-specific binding. While not a direct comparator, this baseline establishes that the compound possesses inherently favorable physicochemical characteristics for downstream optimization—an important consideration when selecting among structurally similar building blocks where biological data may be limited.

physicochemical properties drug-likeness logP PSA computational chemistry

Recommended Research and Industrial Application Scenarios for 4-[2-(1H-Imidazol-5-yl)-1,3-thiazol-4-yl]pyridine (CAS 1251923-70-2) Based on Quantitative Evidence


Hit Validation in KRAS G12D-Targeted Oncology Programs

Given the BindingDB-reported IC₅₀ of 2 nM against KRAS G12D mutant in AGS cells via ERK phosphorylation reduction [1], this compound is most appropriately deployed as a hit validation tool in KRAS G12D-focused drug discovery programs. Procurement is justified for secondary confirmation assays in additional KRAS G12D-driven cell lines (e.g., PANC-1, SW1990 pancreatic cancer; NCI-H441 lung cancer) to verify the initial binding data and establish whether the observed potency extends across KRAS G12D mutant contexts. The 2 nM cellular potency, if reproducible, would position this scaffold as one of the more potent KRAS G12D hits reported from public databases, meriting further SAR exploration.

Kinase Selectivity Profiling Using Imidazolyl-Thiazolyl-Pyridine Scaffold

The class-level evidence from 4-(imidazol-5-yl)pyridine derivatives demonstrating selective B-RAFV600E/p38α kinase inhibition (IC₅₀ values of 1.84 µM and 0.726 µM, respectively) [2] supports the use of 4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine in kinase panel screening. The thiazole linker in the target compound introduces a distinct geometric arrangement compared to the direct imidazole-pyridine linkage in the published series. This compound should be prioritized for broad kinase selectivity profiling to determine whether the thiazole insertion alters the kinase inhibition profile—potentially revealing selectivity for different kinase targets or improved isoform discrimination relative to the non-thiazole analogs.

Medicinal Chemistry SAR Expansion via Core Scaffold Elaboration

The favorable calculated physicochemical profile (logP 2.60, PSA 82.7 Ų, MW 228.27) [3] combined with the imidazole-thiazole-pyridine connectivity makes this compound an ideal starting point for systematic SAR expansion. Procurement for medicinal chemistry efforts is warranted to explore substitution at the available positions: the pyridine ring (C2 and C3 positions), the imidazole NH (alkylation/arylation), and the thiazole C5 position. The compound's 2 nM cellular activity against KRAS G12D [1] provides a specific potency benchmark against which synthesized analogs can be compared, enabling rapid identification of structural modifications that improve or abolish target engagement.

Metal Coordination Studies for Chemical Biology Tool Development

The three-nitrogen donor set (imidazole N, thiazole N, pyridine N) arranged in a specific geometry positions 4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine as a potentially useful ligand for transition metal coordination studies. Literature on pyridyl-thiazole multidentate ligands demonstrates that related scaffolds can recognize specific metals and form stable complexes [4]. This compound should be prioritized for metal binding screens (e.g., with Cu(II), Zn(II), Fe(II/III), Pt(II)) to assess its utility in developing metal-based chemical biology probes or as a chelating moiety for radiopharmaceutical applications. The distinct geometry compared to simpler bidentate or tridentate ligands may confer metal-specific recognition properties.

Quote Request

Request a Quote for 4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.